
4-Benzoyltetrahydro-2H-pyran-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyltetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound with the molecular formula C13H13NO2. This compound is notable for its unique structure, which includes a tetrahydropyran ring fused with a benzoyl group and a carbonitrile group. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyltetrahydro-2H-pyran-4-carbonitrile typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This reaction involves the use of aldehydes, malononitrile, and 1,3-diketones under basic conditions, often catalyzed by triethanolamine. The reaction is carried out at room temperature and results in high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzoyltetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoyl derivatives or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzoyl derivatives.
Aplicaciones Científicas De Investigación
4-Benzoyltetrahydro-2H-pyran-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Benzoyltetrahydro-2H-pyran-4-carbonitrile involves its interaction with various molecular targets. The carbonitrile group can act as a nucleophile, participating in various chemical reactions. The benzoyl group can undergo electrophilic aromatic substitution, allowing the compound to interact with different biological molecules. These interactions can lead to the modulation of biological pathways, contributing to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzoyltetrahydro-2H-pyran-4-carbonitrile: Unique due to its combination of a tetrahydropyran ring, benzoyl group, and carbonitrile group.
4-Benzoyltetrahydro-2H-pyran-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
4-Benzoyltetrahydro-2H-pyran-4-amine: Contains an amine group instead of a carbonitrile group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable compound in various chemical and pharmaceutical applications .
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
4-benzoyloxane-4-carbonitrile |
InChI |
InChI=1S/C13H13NO2/c14-10-13(6-8-16-9-7-13)12(15)11-4-2-1-3-5-11/h1-5H,6-9H2 |
Clave InChI |
HSLNJNUMONMODP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(C#N)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)
![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)
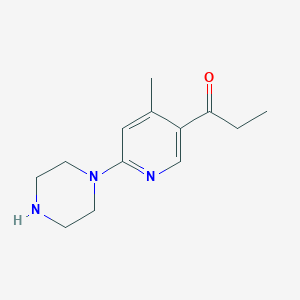
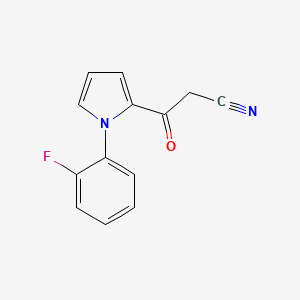
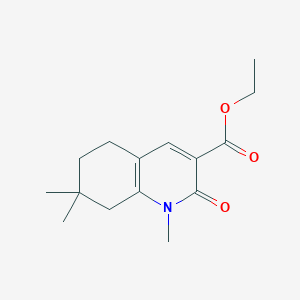
![3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795577.png)


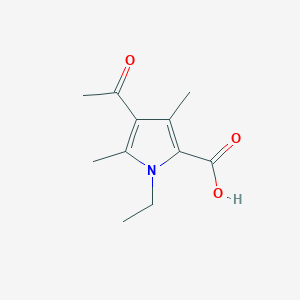
![2-Tosyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11795593.png)

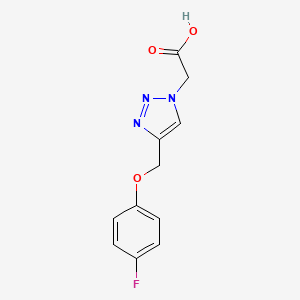
![5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11795620.png)

